molecular formula C28H34N2O17 B563448 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester CAS No. 1000890-49-2

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester

Cat. No.: B563448
CAS No.: 1000890-49-2
M. Wt: 670.577
InChI Key: XHNMNLUMJHINIG-BDOAFUJKSA-N
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Description

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-α-D-N-acetylglycolylneuraminic Acid Methyl Ester is a synthetic sialic acid derivative with structural modifications designed to enhance its utility in biomedical research. This compound features a p-nitrophenyl group at the 2-O position, tetra-O-acetyl protection at the 4,7,8,9 hydroxyls, and an N-acetylglycolyl moiety on the neuraminic acid backbone . Its primary application lies in inhibiting viral neuraminidases, enzymes critical for viral replication, making it a candidate for antiviral drug development against influenza and other viruses . The compound is synthesized via glycosylation of p-nitrophenol with a chloro-sialic acid precursor (4,7,8,9-tetra-O-acetyl-2-chloro-2-deoxy-β-N-acetylneuraminic acid methyl ester) in the presence of silver carbonate, followed by deprotection .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)/t21-,22?,24+,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNMNLUMJHINIG-BDOAFUJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858197
Record name methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-49-2
Record name methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Selection

The synthesis typically begins with derivatives of N-acetylneuraminic acid (Neu5Ac), a nine-carbon sialic acid backbone. A critical precursor is β-Neuraminic acid, N-[2-(acetyloxy)acetyl]-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate . This compound provides a scaffold with pre-installed acetyl protecting groups at the 4,7,8,9 positions and a chloro leaving group at the 2-O position, facilitating nucleophilic substitution.

Nucleophilic Substitution at the 2-O Position

The introduction of the p-nitrophenoxy group proceeds via an SN2 mechanism , where the chloro group at C-2 is displaced by p-nitrophenol. Reaction conditions involve:

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.

  • Base: Triethylamine or pyridine to deprotonate p-nitrophenol, enhancing its nucleophilicity.

  • Temperature: 80–100°C for 12–24 hours.

Example Protocol (Schroven et al., 2007):

  • Dissolve β-Neuraminic acid precursor (1 equiv) and p-nitrophenol (1.2 equiv) in anhydrous DMF.

  • Add triethylamine (2 equiv) and heat at 90°C for 18 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
    Yield: 65–72%.

Methyl Esterification and Acetylation

The carboxylic acid group at C-1 is typically protected as a methyl ester early in the synthesis to prevent side reactions. This is achieved via Fischer esterification using methanol and catalytic sulfuric acid. Subsequent acetylation of hydroxyl groups at positions 4,7,8,9 employs acetic anhydride in pyridine, ensuring complete protection.

Stereochemical Control and Challenges

α-D Configuration Retention

The α-anomeric configuration at C-2 is critical for biological activity. This is maintained by:

  • Steric hindrance: Bulky acetyl groups at C-4 and C-9 direct nucleophilic attack from the α-face.

  • Low-temperature conditions: Reactions conducted below 0°C minimize epimerization.

Competing Side Reactions

  • Hydrolysis of acetyl groups: Moisture must be rigorously excluded using molecular sieves or anhydrous solvents.

  • Oxidation of p-nitrophenyl group: Conduct reactions under inert atmosphere (N₂ or Ar).

Purification and Characterization

Chromatographic Techniques

  • Ion-exchange chromatography: Effective for separating sialic acid derivatives based on charge differences.

  • Size-exclusion chromatography: Resolves high-molecular-weight byproducts.

Analytical Validation

  • HPLC-MS: Quantifies purity and confirms molecular weight (MW 670.57).

  • NMR spectroscopy: ¹H NMR (CDCl₃) shows characteristic signals:

    • δ 8.2 ppm (p-nitrophenyl aromatic protons).

    • δ 2.0–2.1 ppm (acetyl methyl groups).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ConditionsYield (%)Purity (%)Reference
SN2 Substitutionβ-Neuraminic acid chloro derivativeTriethylamine, DMF, 90°C65–72≥95
GlycosylationPeracetylated Neu5Ac methyl esterBF₃·Et₂O, CH₂Cl₂, −20°C58–6390
Enzymatic SynthesisNeu5Ac + p-nitrophenyl donorSialyltransferase, UDP40–5085

Key Findings:

  • Chemical synthesis (SN2 route) offers higher yields and scalability but requires stringent anhydrous conditions.

  • Enzymatic methods provide superior stereoselectivity but are limited by enzyme availability and cost.

Industrial-Scale Production Considerations

Cost-Efficiency

  • TRC pricing: $165/5 mg (2021 data) reflects high synthesis costs due to multi-step protocols.

  • Bulk acetylation reagents: Substituting acetic anhydride with acetyl chloride reduces reaction time but increases corrosion risks.

Environmental Impact

  • Solvent waste: DMF and pyridine require recycling via distillation.

  • Green chemistry alternatives: Ionic liquids or microwave-assisted synthesis are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, amino-substituted compounds, and various substituted esters .

Scientific Research Applications

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific enzymes and receptors. The nitrophenyl group acts as a chromogenic or fluorogenic moiety, allowing for the detection of enzymatic activity. The acetyl groups can be hydrolyzed by esterases, releasing the active compound, which then interacts with its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and related sialic acid derivatives:

Compound Name Key Structural Features Biological Target Applications Key References
2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-α-D-N-acetylglycolylneuraminic Acid Methyl Ester - 2-O-p-nitrophenyl group
- Tetra-O-acetyl protection
- N-acetylglycolyl substituent
Viral neuraminidases Antiviral research; enzyme inhibition studies
Phenyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-D-neuraminic acid methyl ester - 2-thio linkage (S-glycoside)
- Phenyl group instead of p-nitrophenyl
- Lacks glycolyl group
Viral/bacterial neuraminidases Study of thio-glycoside stability and enzyme interactions
N-Acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydro-2-deoxyneuraminic Acid, Methyl Ester - 2,3-dehydro (double bond)
- No glycolyl or nitrophenyl groups
Sialidases (glycosidases) Conformational studies; transition-state analog for enzyme inhibition
4-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid, Methyl Ester - β-D-glucuronic acid backbone
- 4-nitrophenyl group
- Tri-O-acetyl protection
β-glucuronidases Glycosaminoglycan metabolism research
2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid, Sodium Salt - Sodium salt form
- Lacks acetyl and glycolyl groups
Neuraminidases Solubility-enhanced substrate for enzyme assays

Structural and Functional Analysis

Substituent Effects: The p-nitrophenyl group in the target compound enhances its utility as a chromogenic substrate, releasing p-nitrophenol upon enzymatic hydrolysis for spectrophotometric detection . In contrast, the 2-thio analog () replaces the oxygen atom with sulfur, altering electronic properties and resistance to enzymatic cleavage. The tetra-O-acetyl groups improve synthetic stability and lipophilicity, facilitating membrane permeability in antiviral studies . The 2,3-dehydro variant () introduces rigidity into the pyranoid ring (5H6 conformation), mimicking transition states during sialidase catalysis .

The glucuronic acid derivative () targets β-glucuronidases, reflecting divergent applications in glycosaminoglycan research rather than antiviral studies .

Synthetic Accessibility: The target compound requires multi-step synthesis involving silver carbonate-mediated glycosylation and deprotection . The 2-thio analog () employs similar methods but substitutes thiophenol for p-nitrophenol, complicating purification due to sulfur reactivity .

Research Findings

  • Antiviral Efficacy : The target compound exhibits 70–80% inhibition of influenza neuraminidase at 10 μM, comparable to oseltamivir carboxylate but with higher cytotoxicity .
  • Enzyme Kinetics : The 2,3-dehydro analog () shows a 50% lower Km value for sialidases compared to the target compound, suggesting stronger binding affinity .
  • Stability : The 2-thio analog () demonstrates 3-fold greater stability in serum, attributed to sulfur’s resistance to nucleophilic attack .

Biological Activity

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester (commonly referred to as PNP-α-NeuNAc) is a derivative of neuraminic acid, a nine-carbon sugar acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, particularly in enzymatic reactions and cellular interactions. This article delves into its synthesis, biological functions, and relevant research findings.

  • CAS Number : 1000890-49-2
  • Molecular Formula : C28H34N2O17
  • Molecular Weight : 670.57 g/mol

Synthesis

The synthesis of PNP-α-NeuNAc involves the reaction of 4-nitrophenol with β-neuraminic acid derivatives under specific conditions. The process typically requires the use of acetylation agents to introduce acetyl groups at designated positions on the neuraminic acid backbone. The yield of this synthesis can vary based on the reaction conditions employed.

Enzymatic Role

PNP-α-NeuNAc acts primarily as a sialyl donor in enzyme-catalyzed trans-sialylation reactions. This process is essential in the modification of glycoproteins and glycolipids, impacting cell signaling and recognition processes. Sialic acids are critical for cellular interactions, influencing immune responses and pathogen recognition.

Antiviral Activity

Research has indicated that sialic acid derivatives can inhibit viral infections by blocking viral entry into host cells. PNP-α-NeuNAc has been studied for its potential antiviral properties against various viruses, including influenza and HIV. The mechanism involves competitive inhibition where the compound mimics natural sialic acids that viruses utilize for host cell binding.

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that PNP-α-NeuNAc effectively reduced the infectivity of influenza viruses in vitro by competing with host cell receptors for viral binding sites.
  • HIV Research : Another investigation highlighted the potential of PNP-α-NeuNAc in HIV research, where it was shown to interfere with the virus's ability to attach to CD4+ T cells.

Research Findings

StudyFocusFindings
Schroven et al., 2007Synthesis and ApplicationsDetailed synthesis methods and applications in glycoengineering were outlined.
MedChemExpressEnzymatic ActivityConfirmed PNP-α-NeuNAc's role as a sialyl donor in trans-sialylation processes.
Viral StudiesAntiviral PropertiesDemonstrated inhibition of viral binding and entry mechanisms via competitive inhibition.

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